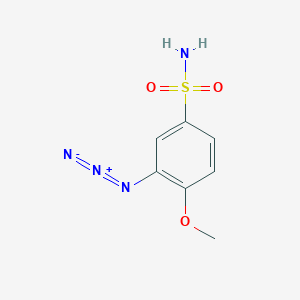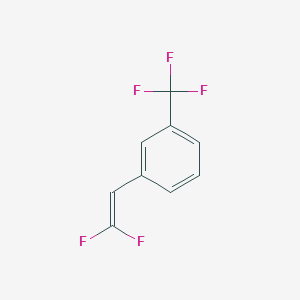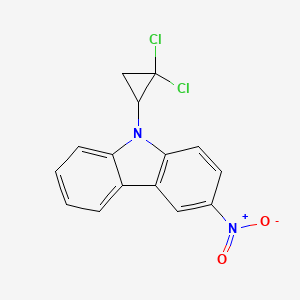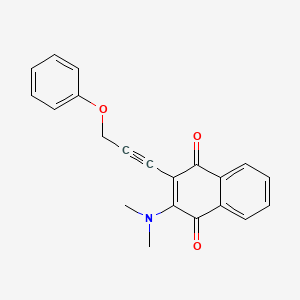
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones These compounds are known for their diverse biological activities and are often used in various scientific research applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with a naphthoquinone derivative and introduce the dimethylamino group through a nucleophilic substitution reaction. The phenoxypropynyl group can be added via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The dimethylamino and phenoxypropynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino and phenoxypropynyl groups can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)benzene-1,4-dione
- 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)anthracene-1,4-dione
Uniqueness
Compared to similar compounds, 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione stands out due to its unique naphthalene-1,4-dione core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90179-82-1 |
|---|---|
Formule moléculaire |
C21H17NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-(dimethylamino)-3-(3-phenoxyprop-1-ynyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C21H17NO3/c1-22(2)19-18(13-8-14-25-15-9-4-3-5-10-15)20(23)16-11-6-7-12-17(16)21(19)24/h3-7,9-12H,14H2,1-2H3 |
Clé InChI |
WSARVVMYRFIDDI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C#CCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


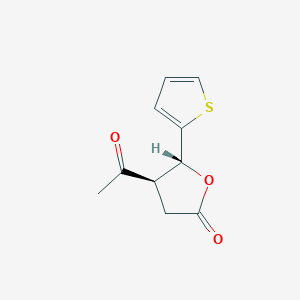
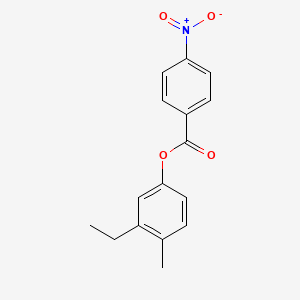
silane](/img/structure/B14364102.png)
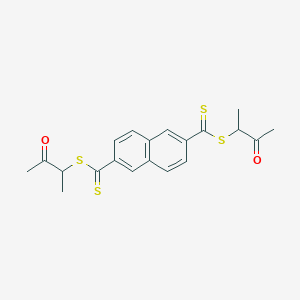
![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
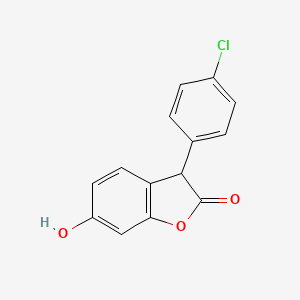
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
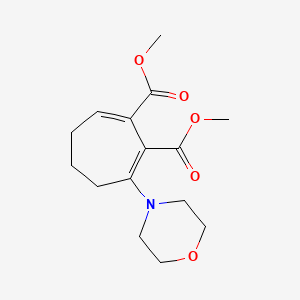
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)
